Product packaging for 2,5-Bis(4-Guanylphenyl)furan(Cat. No.:)

2,5-Bis(4-Guanylphenyl)furan

Cat. No.: B1228972
M. Wt: 306.4 g/mol
InChI Key: ZJHZBDRZEZEDGB-UHFFFAOYSA-P
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Description

Significance of Furan (B31954) Ring Systems in the Design of Molecular Probes

The furan ring, a five-membered aromatic heterocycle, is a versatile building block in the design of molecular probes and sensors. beilstein-journals.orgmdpi.com Its utility stems from several key characteristics. Furans are electron-rich aromatic systems, a property that can be harnessed in various chemical reactions and interactions. mdpi.com This electronic nature makes them suitable components in chemosensors, where they can participate in dative bond formation. mdpi.com

However, the aromaticity of furans also renders them relatively unreactive, which can be a challenge in probe design that requires covalent modification. beilstein-journals.orgnih.gov Breaking this aromaticity, as needed in reactions like the Diels-Alder cycloaddition, is often unfavorable. beilstein-journals.orgnih.gov Despite this, furan moieties have been successfully incorporated into molecular probes. For instance, they can act as traps for singlet oxygen in "click-on" fluorescent probes. plos.org In these systems, the electron-rich furan quenches the fluorescence of an attached fluorophore. plos.org Upon reaction with singlet oxygen, this quenching effect is removed, leading to a significant increase in fluorescence and enabling detection. plos.org The reactivity of the furan ring can be tuned by substituents, influencing its efficacy in such applications. plos.org Furthermore, furan derivatives have been developed as covalent binding probes for identifying natural products within complex biological mixtures. beilstein-journals.org

Role of Guanidine (B92328) Moieties in Non-Covalent Molecular Recognition

The guanidinium (B1211019) group, the protonated form of guanidine, is a powerful functional group in the field of molecular recognition. nih.gov Its positive charge is delocalized over a planar system of six π-electrons, and it possesses a high pKa (~13.6), ensuring it remains protonated over a wide pH range. researchgate.netosu.edu These features allow it to engage in strong and selective non-covalent interactions, primarily through a combination of hydrogen bonding and electrostatic or charge-pairing interactions. researchgate.netfrontiersin.org

In biological systems, the guanidinium side chain of the amino acid arginine is crucial for the interaction of proteins with nucleic acids, carbohydrates, and other proteins. nih.gov Chemists have extensively utilized this moiety in the design of artificial receptors for various anions, particularly oxoanions like carboxylates and phosphates. nih.govresearchgate.net The geometry of the guanidinium group allows it to act as a multi-point hydrogen bond donor, forming stable complexes with complementary guests. ntu.edu.sg This ability to recognize and bind to specific biological targets, such as the phosphate (B84403) backbone of DNA, is a cornerstone of its application in medicinal chemistry. researchgate.net The interaction is not limited to simple hydrogen bonds; van der Waals forces also contribute to the stability of the formed complexes. frontiersin.org

Historical Context and Evolution of Research on 2,5-Bis(4-Guanylphenyl)furan

The compound this compound, also known as furamidine (B1674271) or DB75, was first reported in a 1977 publication by Das and Boykin. acs.orgnih.govacs.orgacs.org The initial research focused on the synthesis and evaluation of its antiprotozoal activity, alongside seventeen other substituted analogues. nih.gov The synthesis involved a multi-step process starting from 1,4-di-p-bromophenyl-1,4-butanedione, which was converted to 2,5-bis(4-bromophenyl)furan. acs.orgnih.gov This intermediate was then transformed into the target compound via a bis-nitrile and an imidate ester. nih.gov

Early studies revealed that this compound was highly active against Trypanosoma rhodesiense in mice. nih.govcapes.gov.br This initial discovery positioned the compound as a significant lead in the search for new trypanocidal agents. nih.gov The research trajectory then evolved to investigate its mechanism of action. By the mid-1990s, studies began to focus on its properties as a DNA minor groove binding agent. acs.orgnih.gov A 1996 study compared its DNA binding affinity to that of berenil (B12357598), a structurally similar drug, and found that furamidine exhibited significantly tighter binding to AT-rich DNA sequences. acs.orgnih.gov Crystallographic studies of its complex with a DNA dodecamer revealed that, unlike berenil, furamidine forms direct hydrogen bonds with the DNA through both of its amidinium groups, contributing to its enhanced binding affinity. nih.gov This deeper understanding of its molecular interactions solidified its importance as a scaffold for designing DNA-targeting agents.

Overview of Current Academic Research Trajectories for this compound and its Analogues

Current research continues to build on the foundational understanding of this compound and its analogues as potent DNA minor groove binders with broad antimicrobial activity. One major research avenue involves the development of prodrugs to improve oral bioavailability. The dicationic nature of furamidine limits its absorption, but a prodrug form, 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime (DB289), has shown enhanced oral efficacy in animal models. nih.gov Research is actively exploring the metabolic pathways that convert this prodrug into the active DB75 compound. nih.gov

Another significant trajectory is the synthesis and evaluation of a wide range of structural analogues to explore structure-activity relationships (SAR). asm.org These studies involve modifying the substituents on the furan ring and altering the terminal cationic groups. nih.govcapes.gov.br For example, introducing chloro and methyl groups to the furan core has been shown to modulate antiprotozoal activity. nih.gov Research has also expanded to investigate the activity of these compounds against other pathogens, including fungi like Candida albicans and Cryptococcus neoformans, and the parasite Pneumocystis carinii. asm.orgcapes.gov.br The distribution of these fluorescent analogues within tumor cells is also being studied to understand their potential for cellular imaging and as anticancer agents. aacrjournals.org These diverse research efforts highlight the ongoing importance of the this compound scaffold in the development of new therapeutic agents.

Research Data on this compound Analogues

The following table summarizes the antitrypanosomal activity of this compound and some of its substituted analogues against Trypanosoma rhodesiense in mice, as reported in early studies.

Compound NameSubstituent(s) on Furan RingCurative Dose (mg/kg) nih.gov
This compound (4)None0.25
3-Methyl-2,5-bis(4-guanylphenyl)furan (25)3-Methyl0.25
3,4-Dimethyl-2,5-bis(4-guanylphenyl)furan (20)3,4-Dimethyl0.125
3-Chloro-2,5-bis(4-guanylphenyl)furan (32)3-Chloro0.5
3,4-Dichloro-2,5-bis(4-guanylphenyl)furan (31)3,4-Dichloro0.5
3-Chloro-4-methyl-2,5-bis(4-guanylphenyl)furan (38)3-Chloro, 4-Methyl0.5

Data sourced from J. Med. Chem. 1977, 20(4), 531-6. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N4O+2 B1228972 2,5-Bis(4-Guanylphenyl)furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N4O+2

Molecular Weight

306.4 g/mol

IUPAC Name

[amino-[4-[5-[4-[amino(azaniumylidene)methyl]phenyl]furan-2-yl]phenyl]methylidene]azanium

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/p+2

InChI Key

ZJHZBDRZEZEDGB-UHFFFAOYSA-P

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=[NH2+])N)C(=[NH2+])N

Synonyms

2,5-BAPF
2,5-bis(4-amidinophenyl)furan
2,5-bis(4-amidinophenyl)furan dihydrochloride
2,5-bis(4-guanylphenyl)furan
DB-75 compound
DB75
furamidine
WR 199385
WR-199385

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 2,5 Bis 4 Guanylphenyl Furan and Analogues

Retrosynthetic Strategies for the 2,5-Diaryl Furan (B31954) Core

Retrosynthetic analysis of the 2,5-diaryl furan scaffold reveals several viable disconnection strategies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Two primary retrosynthetic disconnections for the 2,5-diaryl furan core are:

The 1,4-Dicarbonyl Precursor Strategy: This classical approach, central to the Paal-Knorr synthesis, involves a C-O bond disconnection of the furan ring. wikipedia.orgorganic-chemistry.org The key intermediate identified through this strategy is a 1,4-diaryl-1,4-butanedione. This symmetrical precursor can be readily cyclized under acidic conditions to form the furan ring. This method is robust and widely used for symmetrically substituted diaryl furans. nih.govnih.gov

The 1,3-Diene Precursor Strategy: A more modern, transition-metal-free approach involves disconnecting the furan ring to reveal a 1,4-diaryl-1,3-butadiene intermediate. chemrxiv.orgacs.org This strategy relies on a [4+2] cycloaddition of singlet oxygen with the diene to form an endoperoxide, which is subsequently dehydrated to yield the aromatic furan core. This pathway offers an alternative to traditional methods and has been adapted for continuous-flow systems. nih.gov

Other strategies include palladium-catalyzed cross-coupling reactions, which build the aryl-furan bonds sequentially, offering flexibility for constructing unsymmetrical analogues from precursors like enyne acetates. organic-chemistry.org

Conventional and Modern Synthetic Routes to 2,5-Bis(4-Bromophenyl)furan and Related Precursors

The synthesis of 2,5-bis(4-bromophenyl)furan serves as a crucial step, providing a versatile precursor for the introduction of nitrile and subsequently guanidine (B92328) groups. Both conventional and modern methods are employed for its preparation.

Conventional Route: Paal-Knorr Furanization The orthodox preparation of 2,5-diaryl furans is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl precursor. nih.govacs.org For the target precursor, this involves the acid-catalyzed cyclodehydration of 1,4-bis(4-bromophenyl)-1,4-butanedione. nih.gov This reaction is typically performed under acidic conditions, which promotes the enolization of one carbonyl group, followed by nucleophilic attack on the second protonated carbonyl, and subsequent dehydration to form the stable furan ring. wikipedia.org

StepReactantReagents/ConditionsProductReference
11,4-Bis(4-bromophenyl)-1,4-butanedioneAcid catalyst (e.g., H₂SO₄, P₂O₅), Heat2,5-Bis(4-bromophenyl)furan nih.govuobaghdad.edu.iq

Modern Route: Transition-Metal-Free Diene Cyclization A contemporary, transition-metal-free synthesis has been developed that proceeds from a 1,3-diene precursor. nih.govacs.org This method involves a two-step sequence:

Photooxidation: (1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene undergoes oxidation with singlet oxygen (¹O₂), generated using a photosensitizer like Rose Bengal, to form the intermediate 3,6-bis(4-bromophenyl)-3,6-dihydro-1,2-dioxine (an endoperoxide). In a representative batch synthesis, this step proceeds with a 60% yield. nih.gov

Dehydration: The isolated endoperoxide is then dehydrated to the furan using a reagent system like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), known as the Appel conditions. This step is highly efficient, affording 2,5-bis(4-bromophenyl)furan in yields of up to 87%. acs.org

StepReactantReagents/ConditionsProductYieldReference
1(1E,3E)-1,4-bis(4-bromophenyl)buta-1,3-diene¹O₂ (Rose Bengal, light, O₂)3,6-Bis(4-bromophenyl)-3,6-dihydro-1,2-dioxine60% nih.gov
23,6-Bis(4-bromophenyl)-3,6-dihydro-1,2-dioxinePPh₃, CBr₄2,5-Bis(4-bromophenyl)furan87% acs.org

Introduction and Derivatization of Guanidine Moieties: Amidine Conversion Strategies

The conversion of the brominated furan core into the final dicationic product is a critical phase of the synthesis. This is typically achieved by first converting the aryl bromide groups to nitriles, which are then transformed into the desired guanidine moieties.

The established sequence is as follows:

Cyanation: The precursor 2,5-bis(4-bromophenyl)furan is subjected to a Rosenmund-von Braun reaction, reacting with copper(I) cyanide (CuCN or Cu₂(CN)₂) at elevated temperatures to yield 2,5-bis(4-cyanophenyl)furan. nih.gov

Guanidinylation via Pinner Reaction: The bis-nitrile is then converted to the bis-guanidine. This transformation proceeds via the Pinner reaction, which involves two distinct steps. nih.gov

First, the nitrile reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically gaseous HCl) to form a stable intermediate known as a Pinner salt (an imidate ester hydrochloride).

Second, the isolated imidate ester is treated with ammonia (or an ammonium salt) in a suitable solvent to form the final guanidine hydrochloride salt. Rigorous exclusion of water is essential during the first step to prevent hydrolysis of the nitrile or imidate ester to an amide or ester, respectively. d-nb.info

StepReactantReagents/ConditionsIntermediate/ProductReference
12,5-Bis(4-bromophenyl)furanCu₂(CN)₂, Heat2,5-Bis(4-cyanophenyl)furan nih.gov
2a2,5-Bis(4-cyanophenyl)furanAnhydrous EtOH, Dry HCl(g)Di-imidate ester dihydrochloride nih.gov
2bDi-imidate ester dihydrochlorideNH₃ (or NH₄Cl), EtOH2,5-Bis(4-guanylphenyl)furan dihydrochloride nih.gov

Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)

The parent compound, this compound, is a symmetrical and achiral molecule, possessing a C₂ᵥ point group. Therefore, its synthesis does not require stereoselective control as no stereocenters are present.

However, the synthesis of chiral analogues would necessitate stereoselective methodologies. Chirality could be introduced by incorporating substituents at the 3- and 4-positions of the furan ring or by using chiral side chains on the phenyl rings. For such derivatives, synthetic strategies would need to employ chiral catalysts, auxiliaries, or starting materials to control the absolute configuration of the newly formed stereocenters. For instance, stereoselective methods have been developed for the synthesis of polysubstituted 2,5-dihydrofurans, which could potentially be aromatized to chiral furan analogues. nih.gov The characterization of such stereoisomers would rely on techniques like NMR spectroscopy and computational analysis to assign relative and absolute configurations. nih.govresearchgate.net

Development of Continuous-Flow Synthesis Protocols for Scalability

To address issues of scalability, safety, and efficiency, continuous-flow synthesis protocols have been developed for the production of the 2,5-diaryl furan core. nih.govacs.org The transition-metal-free route from 1,3-dienes is particularly amenable to this technology.

The protocol streamlines the two-step oxidation and dehydration sequence into a single, uninterrupted process. A solution of the 1,3-diene precursor and a photosensitizer is pumped through a transparent reactor irradiated with an appropriate light source while oxygen is bubbled through. The resulting stream containing the unstable endoperoxide is then mixed in-line with a reagent stream containing the dehydration agent (e.g., Appel reagent) in a second reactor to complete the transformation to the 2,5-diaryl furan. nih.gov

The advantages of this continuous-flow approach over traditional batch processing are significant:

Enhanced Safety: It avoids the isolation and handling of the potentially unstable and explosive endoperoxide intermediate. acs.org

Improved Efficiency: The high surface-area-to-volume ratio in microreactors leads to more efficient photochemical reactions. nih.gov

This methodology makes the synthesis of the key precursor, 2,5-bis(4-bromophenyl)furan, more amenable to large-scale industrial production. chemrxiv.orgacs.org

Purification and Spectroscopic Methods for Structural Elucidation and Purity Assessment

The purification and characterization of this compound and its synthetic intermediates rely on standard analytical techniques in organic chemistry.

Purification Methods: Intermediates such as 2,5-bis(4-bromophenyl)furan are typically purified using flash column chromatography on silica gel. acs.org The final dicationic guanidine salt is often purified by recrystallization from appropriate solvent systems, such as aqueous ethanol.

Spectroscopic Methods: A combination of spectroscopic techniques is used to confirm the identity and assess the purity of the synthesized compounds.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural confirmation and proton environment analysis.Due to the molecule's symmetry, a simplified spectrum is expected. Signals would include two doublets in the aromatic region for the para-substituted phenyl rings (AA'BB' system) and a singlet for the two equivalent protons on the furan ring. Protons of the guanidinium (B1211019) group (-NH₂) would appear as broad singlets. nih.govnih.gov
¹³C NMR Carbon skeleton confirmation.The spectrum would show characteristic signals for the furan carbons (C2/C5 and C3/C4), the six unique carbons of the symmetrical phenyl rings, and a distinct signal for the guanidinium carbon (C=N). nih.govresearchgate.net
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion. Electron impact (EI) mass spectrometry on related 2,5-diaryl furans shows characteristic fragmentation patterns that can aid in structural confirmation. researchgate.netmdpi.com
Infrared (IR) Spectroscopy Functional group identification.Key absorption bands would include N-H stretching for the guanidinium groups, C=N stretching, aromatic C=C and C-H stretching, and vibrations characteristic of the furan ring C-O-C stretching. uobasrah.edu.iq

Synthesis of "Masked" Guanidine Analogues and Prodrug Structures (excluding clinical implications)

The high polarity of the guanidinium group can be a liability in certain chemical contexts. To address this, "masked" guanidine analogues and prodrugs are synthesized where the guanidine functionality is chemically modified into a less polar group that can be converted back to the active guanidine under specific conditions.

Heterocyclic Analogues: One approach involves incorporating the guanidine functionality into a heterocyclic ring system. These "masked" amidines are synthesized as part of structure-activity relationship studies. nih.gov

Amidoxime Prodrugs: A common prodrug strategy involves the synthesis of amidoximes. Instead of converting the precursor 2,5-bis(4-cyanophenyl)furan to a guanidine via the Pinner reaction, it is reacted with hydroxylamine (NH₂OH). d-nb.inforesearchgate.net This provides the bis(N-hydroxyamidine) or bis(amidoxime) analogue. This approach avoids the cumbersome and moisture-sensitive Pinner reaction. d-nb.info

The resulting amidoxime can be further derivatized, for example, through O-alkylation. The reaction of the bis(amidoxime) with an alkylating agent like methyl iodide yields the O-alkyl amidoxime derivative, such as 2,5-bis(4-O-methoxyamidinophenyl)furan. d-nb.info This strategy offers a versatile and potentially scalable alternative for producing prodrug forms of the target compound. d-nb.inforesearchgate.net

Compound TypeSynthetic PrecursorKey ReagentsProduct StructureReference
Amidoxime2,5-Bis(4-cyanophenyl)furanNH₂OH2,5-Bis(4-hydroxyamidinophenyl)furan d-nb.info
O-Alkyl Amidoxime2,5-Bis(4-hydroxyamidinophenyl)furanAlkyl Halide (e.g., CH₃I), Base2,5-Bis(4-O-alkoxyamidinophenyl)furan d-nb.info

Molecular Recognition and Mechanistic Studies of 2,5 Bis 4 Guanylphenyl Furan Interactions with Biomolecules

Nucleic Acid (DNA and RNA) Binding Mechanisms

Furamidine (B1674271) is well-established as a DNA minor groove binding agent, a property that is central to its biological activities. aacrjournals.orgnih.gov The primary mode of interaction involves the compound fitting snugly into the minor groove of the DNA double helix, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T). nih.govgoogle.com

Minor Groove Binding Specificity and Modes of Interaction

2,5-Bis(4-Guanylphenyl)furan demonstrates a strong preference for the minor groove of DNA. aacrjournals.orggoogle.com Its crescent shape is complementary to the curvature of the minor groove, facilitating extensive van der Waals contacts with the groove walls. nih.govscfbio-iitd.res.in This shape-selective binding is a hallmark of many dicationic aromatic compounds. The molecule's structure, with a central furan (B31954) ring linking two guanylphenyl groups, allows it to be more isohelical with the DNA minor groove compared to similar compounds like berenil (B12357598). nih.govacs.org This improved conformational mimicry contributes to its enhanced binding affinity. nih.govacs.org While its primary target is AT-rich DNA, interactions with GC and mixed sequences have also been noted. google.com

Sequence Selectivity and AT-Rich Region Preference

A defining characteristic of furamidine's interaction with DNA is its pronounced selectivity for sequences containing consecutive AT base pairs. aacrjournals.orggoogle.com This preference is attributed to several factors. The minor groove in AT-rich regions is typically narrower than in GC-rich regions, providing a tighter fit for the ligand. scfbio-iitd.res.in Furthermore, the absence of the C2 amino group of guanine (B1146940) in the minor groove of AT tracts eliminates potential steric hindrance that would otherwise impede the binding of the crescent-shaped molecule. scfbio-iitd.res.in The compound has been shown to specifically target AT-rich sequences, such as those found in kinetoplast DNA of trypanosomes. nih.govoup.com Studies have confirmed its binding to various AT-rich sequences, including AAAAA, TTTAA, AAATT, and the AATT core in the d(CGCGAATTCGCG)2 dodecamer. acs.orgoup.com

Structural Basis of DNA-Ligand Complex Formation: Hydrogen Bonding Networks

The stability of the this compound-DNA complex is significantly enhanced by a network of hydrogen bonds. nih.govacs.org Crystallographic studies of furamidine complexed with the DNA dodecamer d(CGCGAATTCGCG)2 have provided detailed insights into these interactions. acs.orgacs.org Unlike the related compound berenil, furamidine forms direct hydrogen bonds with the DNA sequence through both of its amidinium groups. nih.govacs.org These amidine groups act as hydrogen bond donors, interacting with the N3 atoms of adenine and, crucially, the O2 atoms of thymine bases located on the floor of the minor groove. nih.govnih.gov The inner-facing nitrogen of both amidine groups forms hydrogen bonds with thymine's O2 atoms at distances of 3.1–3.2 Å. nih.gov This direct hydrogen bonding, without the requirement for water molecule mediation seen with some other ligands, is a key factor in its high-affinity binding. nih.govacs.org

Influence on Nucleic Acid Conformation and Stability

The binding of this compound to the minor groove can induce changes in the local conformation and increase the thermal stability of nucleic acids. The interaction is known to cause topological changes in DNA structure. oup.com Experimental data from thermal melting (Tm) studies show a significant increase in the melting temperature of DNA upon complexation with furamidine and its derivatives, indicating enhanced stability. researchgate.net For instance, the change in melting temperature (ΔTm) is a key parameter used to quantify the binding ability of these compounds. researchgate.netmdpi.com Circular dichroism (CD) spectroscopy has also been employed to monitor conformational changes in DNA upon ligand binding. nih.govacs.org

Kinetics and Thermodynamics of DNA/RNA Association and Dissociation

The interaction between this compound and nucleic acids has been quantitatively characterized using various biophysical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and spectroscopy. nih.govnih.gov These studies provide data on binding affinity (K), stoichiometry (n), and the thermodynamic parameters that drive the association.

Spectroscopic studies have determined an equilibrium constant (Keq) of 6.7 x 10⁶ M⁻¹ for the binding of furamidine to the d(CGCGAATTCGCG)2 sequence, which is significantly higher than that of the related compound berenil (Keq = 6.6 x 10⁵ M⁻¹). nih.govacs.org

Thermodynamic investigations reveal that the nature of the binding is highly dependent on the specific AT-sequence. nih.gov For example, ITC experiments at 25°C showed that furamidine binding to poly(dA-dT)·poly(dA-dT) is enthalpy-driven (large negative ΔH), whereas its binding to poly(dA)·poly(dT) is overwhelmingly entropy-driven (large positive ΔS). nih.gov This phenomenon, known as enthalpy-entropy compensation, is a common feature for minor groove binders. nih.gov

Furamidine also binds to RNA. Studies with CTG repeat RNA, relevant to myotonic dystrophy, have shown binding with nanomolar affinity. nih.gov ITC experiments with a CTG palindromic DNA sequence revealed a dissociation constant (KD) of 543 ± 16 nM. nih.gov

Table 1: Thermodynamic Parameters of this compound Binding to DNA Sequences

DNA SequenceTechniqueBinding Constant (K)Enthalpy (ΔH)Entropy (ΔS)Stoichiometry (n)Reference
d(CGCGAATTCGCG)2Spectroscopy6.7 x 10⁶ M⁻¹ (Keq)Not ReportedNot ReportedNot Reported nih.govacs.org
poly(dA-dT)·poly(dA-dT)ITC (25 °C)Not ReportedLarge NegativeNot Reported~4-5 bp/drug nih.gov
poly(dA)·poly(dT)ITC (25 °C)Not ReportedLarge PositiveLarge Positive~4-5 bp/drug nih.gov
CTG PalindromeITC1.84 x 10⁶ M⁻¹ (Ka)Not ReportedNot ReportedNot Reported nih.gov

Protein and Enzyme Interaction Profiles

While the primary molecular target of this compound is considered to be nucleic acids, its biological effects may also stem from interactions with proteins and enzymes. asm.orgmdpi.com The proposed mechanism of action for many diamidines involves the inhibition of DNA-dependent enzymes as a downstream consequence of DNA binding. mdpi.com This can interfere with critical cellular processes like DNA replication and transcription. nih.govasm.org

Some studies have suggested that the biological activity of furamidine and its analogs could be linked to the inhibition of enzymes such as topoisomerases. asm.org Furthermore, research into the metabolism of pafuramidine (B1678284) (DB289), a prodrug of furamidine, has identified specific enzymes involved in its biotransformation. nih.gov The initial O-demethylation of the prodrug to form an intermediate is catalyzed efficiently by recombinant CYP1A1, CYP1A2, and CYP1B1, with CYP4F enzymes being the major catalysts in human liver microsomes. nih.gov While this relates to the metabolism of a prodrug, it highlights that furane-containing diamidines can serve as substrates for specific enzyme families. There is also evidence that furamidine can disrupt the MBNL1–CUG RNA complex, suggesting a direct interaction that displaces the MBNL1 protein from the RNA. nih.gov

Mechanism of Topoisomerase Inhibition (e.g., Type II enzymes)

The mechanism of action for the diamidine compound this compound, also known as furamidine or DB75, is frequently linked to its interaction with DNA and the subsequent interference with DNA-associated enzymes, such as topoisomerases. asm.orgnih.gov Topoisomerases are crucial enzymes that manage DNA topology by catalyzing the breaking and rejoining of DNA strands, making them vital for processes like replication and transcription. ijpas.org Inhibitors of these enzymes typically function by stabilizing the transient covalent complex formed between the topoisomerase and DNA, known as the cleavage complex. ijpas.orgwikipedia.org This action prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks that can trigger apoptosis and cell death. wikipedia.org

While topoisomerase II is often hypothesized as a target for diamidines, research on specific organisms has provided more nuanced insights. asm.orgnih.gov For instance, in the parasite Leishmania donovani, DB75 and other diamidines have been shown to selectively inhibit topoisomerase IB. nih.gov This inhibition leads to a dose-dependent blockage of kinetoplast DNA (kDNA) replication, without affecting the nuclear DNA (nDNA) at similar concentrations. nih.govasm.org The DNA binding properties of these compounds are thought to interfere with the functions of proteins associated with the kDNA replication machinery, including topoisomerase IB, which is a proposed mechanism for their antiparasitic effect. asm.org However, it is noteworthy that topoisomerase I is not considered a primary target in all organisms; for example, studies in Cryptococcus neoformans suggest it is likely not the main target for these compounds. nih.gov

Binding to Other Enzymes and Protein Targets: Mechanistic Insights

Beyond topoisomerases, this compound interacts with other key cellular enzymes. Notably, furamidine has been identified as the most potent inhibitor of human tyrosyl-DNA phosphodiesterase (Tdp1) reported to date. nih.gov Tdp1 is a critical enzyme in the DNA repair pathway, responsible for repairing the DNA damage caused by the stalling of topoisomerase I-DNA complexes. nih.gov By inhibiting Tdp1, furamidine can potentially enhance the efficacy of topoisomerase I-targeting agents.

The metabolic pathway of furamidine's prodrug, DB289 (pafuramidine), also reveals interactions with specific enzyme systems. DB289 is biotransformed into the active diamidine, furamidine (DB75), through a series of reactions catalyzed by hepatic enzymes. nih.gov Initial screening identified that recombinant cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP1B1, are efficient catalysts for the first O-demethylation step. nih.gov Subsequent reductive N-dehydroxylation reactions are catalyzed by the cytochrome b₅/NADH-cytochrome b₅ reductase system. nih.gov While these are metabolic conversions of a prodrug rather than direct target binding by furamidine, they represent crucial enzymatic interactions. In some organisms like yeast, it has been hypothesized that the primary cellular target is not a single specific enzyme but rather the mitochondrion itself. nih.gov

Selectivity and Specificity for Target Enzymes/Proteins

A key feature of this compound and related diamidines is their selectivity, which is crucial for their therapeutic potential. These compounds often exhibit a preference for parasite enzymes over their human counterparts. ijpas.org A clear example is the selective inhibition of Leishmania donovani topoisomerase IB by DB75. nih.govasm.org This leads to a targeted disruption of kDNA replication within the parasite, while leaving host cell nuclear DNA replication largely unaffected. nih.gov

The specificity of furamidine is most pronounced in its interaction with nucleic acids. The compound binds strongly and with high specificity to double-stranded DNA (dsDNA), particularly at sequences rich in adenine and thymine (AT-rich). acs.orggoogle.com Conversely, it shows virtually no detectable affinity for RNA. google.com This preferential binding to dsDNA is a foundational aspect of its mechanism, concentrating the molecule at sites where it can interfere with DNA-processing enzymes.

CompoundTargetOrganismObserved Selectivity/SpecificityReference
This compound (DB75)Topoisomerase IBLeishmania donovaniSelective inhibition of kDNA replication over nDNA replication. nih.govasm.org
This compound (DB75)dsDNA vs. RNAGeneralBinds strongly to dsDNA, especially AT-rich regions, with no detectable binding to RNA. google.com
DiamidinesTopoisomerasesParasites vs. HumansGenerally more effective against parasite topoisomerases. ijpas.org

Intermolecular Forces Governing Binding Affinity and Specificity

The high-affinity binding of this compound to DNA is a well-studied phenomenon driven by a combination of intermolecular forces. The molecule preferentially inserts into the minor groove of the DNA double helix, with a strong preference for AT-rich sequences. acs.orggoogle.com This interaction is stabilized by a network of hydrogen bonds and van der Waals forces. ucl.ac.uk

Crystallographic studies of furamidine complexed with a DNA dodecamer have provided detailed structural insights into this binding. acs.org The analysis revealed that the molecule's crescent shape is highly complementary to the curvature of the DNA minor groove, making it "isohelical". acs.orgucl.ac.uk This structural compatibility allows for optimal interaction. The two positively charged amidinium groups at either end of the furamidine molecule play a critical role by forming direct hydrogen bonds with the oxygen (O2) atoms of thymine bases located on the floor of the minor groove. acs.org These specific hydrogen bonds, combined with van der Waals contacts between the phenyl rings of the compound and the walls of the groove, result in a stable and high-affinity complex. acs.orgucl.ac.uk This tight binding is reflected in its equilibrium association constant (Keq) of 6.7 x 10⁶ M⁻¹ for the d(CGCGAATTCGCG)₂ sequence, which is significantly higher than that of the structurally similar compound berenil. acs.org Surface plasmon resonance (SPR) studies further confirm a strong interaction with duplex DNA at submicromolar concentrations, while binding to single-stranded DNA is much weaker and likely driven by non-specific electrostatic interactions. nih.gov

ParameterValue/DescriptionMethodReference
Binding SiteMinor groove of DNA, AT-rich sequencesCrystallography, Footprinting acs.orgnih.gov
Key Intermolecular ForcesHydrogen bonds (amidinium groups to thymine O2), van der Waals interactionsCrystallography acs.orgucl.ac.uk
Equilibrium Association Constant (Keq)6.7 x 10⁶ M⁻¹ (with d(CGCGAATTCGCG)₂)Spectroscopy acs.org
Single-Stranded DNA Binding (Kd)~70 µMSurface Plasmon Resonance (SPR) nih.gov

Cellular Uptake and Subcellular Distribution Mechanisms

As a highly polar dicationic molecule, this compound cannot passively diffuse across lipid bilayers and relies on transporter-mediated uptake to enter cells. mdpi.com In the parasite Trypanosoma brucei, the accumulation of related diamidines to high intracellular concentrations is facilitated by several transporter proteins, including the P2 aminopurine permease, a high-affinity pentamidine (B1679287) transporter (HAPT1), and a low-affinity pentamidine transporter (LAPT1). tandfonline.com This reliance on transporters is a key factor in the compound's selective accumulation in parasites. mdpi.com In contrast, its methamidoxime prodrug, DB289, is less polar and can more readily diffuse across membranes, such as the intestinal epithelium, before being metabolized into the active furamidine. mdpi.com

Once inside the cell, furamidine exhibits specific subcellular distribution patterns. Its intrinsic fluorescence allows for direct visualization of its location within cells. nih.gov In Leishmania donovani parasites, DB75 is observed to localize primarily within the kinetoplast—a network of mitochondrial DNA—and the mitochondria. nih.govresearchgate.net At lower concentrations (e.g., 1 µM), the compound's signal is concentrated in these organelles, with little to no localization in the cell nucleus. nih.gov However, at higher concentrations (e.g., 10 µM), the compound can also be detected in the nucleus. nih.gov This accumulation in the mitochondria is associated with the depolarization of the mitochondrial membrane potential, an effect that contributes to its cellular impact. nih.gov

Advanced Biophysical and Structural Characterization of 2,5 Bis 4 Guanylphenyl Furan Complexes

Spectroscopic Analysis of Ligand-Biomolecule Interactions

Spectroscopic methods are invaluable for probing the subtle changes that occur upon the formation of a complex between a small molecule like 2,5-Bis(4-guanylphenyl)furan and a biomolecule. These techniques provide insights into binding stoichiometry, conformational alterations, and the specific molecular environment of the ligand.

UV-Visible absorption spectroscopy is a foundational technique to monitor the binding of this compound to its biological targets, such as DNA. The interaction typically results in changes in the absorption spectrum of the molecule, including shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity (hypochromicity or hyperchromicity). These spectral changes are indicative of the electronic perturbations that occur when the molecule binds and can be titrated to determine the binding stoichiometry and affinity. For instance, the binding of this compound to the DNA dodecamer d(CGCGAATTCGCG)2 has been studied, revealing a tighter binding affinity compared to its analogue, berenil (B12357598). rcsb.org Titrations of the compound with DNA sequences like poly(dAT)2 show significant hypochromicity, indicating a strong interaction. nih.gov

Table 1: UV-Visible Spectroscopic Data for this compound-DNA Interaction

ParameterValueBiomoleculeReference
Binding Equilibrium Constant (Keq)6.7 x 10⁶ M⁻¹d(CGCGAATTCGCG)2 rcsb.org
Spectral Change upon BindingStrong Hypochromicitypoly(dAT)2 nih.gov

Fluorescence spectroscopy offers a highly sensitive method to study the binding of fluorescent molecules like this compound. Changes in the fluorescence emission spectrum, such as quenching (decrease in intensity) or enhancement (increase in intensity), upon binding to a biomolecule provide information about the binding event. The intrinsic fluorescence of this compound, with excitation and emission maxima around 355 nm and 455 nm respectively, is sensitive to its environment. asm.org Binding to DNA can lead to significant changes in these fluorescence properties. Furthermore, fluorescence anisotropy measurements can reveal information about the size and shape of the complex, as the rotational motion of the fluorescent molecule is restricted upon binding to a larger biomolecule.

Table 2: Fluorescence Spectroscopic Properties of this compound

PropertyWavelength (nm)ConditionReference
Excitation Maximum (λex)~355In water asm.org
Emission Maximum (λem)~455In water asm.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral biomolecules like DNA upon ligand binding. While this compound itself is achiral, its binding to the chiral DNA helix can induce a CD signal in the absorption region of the small molecule. This induced CD signal is a hallmark of minor groove binding and provides information about the orientation of the bound ligand relative to the DNA helix. Studies have shown that the binding of this compound and its analogues to DNA sequences induces positive CD signals, which are characteristic of minor groove binding and can be used to analyze the topology of the complex. nih.govasm.org The interaction with AT-rich sequences, in particular, leads to distinct induced CD spectra. asm.org

Table 3: Circular Dichroism Data for this compound-DNA Interaction

ObservationBiomoleculeInterpretationReference
Positive Induced CD SignalDNAMinor groove binding asm.org
Ratio-Dependent CD SignalsSynthetic DNA sequenceConfirmation of binding and topological changes asm.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level insights into the structure and dynamics of ligand-biomolecule complexes. Through various NMR experiments, it is possible to identify the specific protons of both the this compound molecule and the biomolecule that are involved in the interaction. Chemical shift perturbations and intermolecular Nuclear Overhauser Effects (NOEs) can precisely map the binding site and the orientation of the ligand within the biomolecular target. While detailed NMR data for this compound is extensive, it is known that related dicationic diamidines have been successfully characterized using this technique to define their binding modes in the minor groove of DNA. researchgate.net

Table 4: NMR Spectroscopic Insights for Diamidine-DNA Complexes

TechniqueInformation GainedRelevance to this compoundReference
1H NMRChemical shift perturbations upon bindingIdentification of interaction sites rsc.orgrsc.org
2D NOESYIntermolecular contactsDetermination of ligand orientation in the minor groove researchgate.net

Calorimetric Techniques for Thermodynamic Characterization

Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of a binding interaction. nih.govwikipedia.orgupm.es By titrating the ligand into a solution containing the biomolecule, ITC directly measures the heat released or absorbed during the binding process. This allows for the determination of the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). wikipedia.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This complete thermodynamic signature reveals the nature of the forces driving the association, whether it is enthalpically driven (e.g., by hydrogen bonds and van der Waals interactions) or entropically driven (e.g., by the release of water molecules from the binding interface). researchgate.net While specific ITC data for this compound was not found in the provided search results, the technique is routinely used for characterizing similar DNA minor groove binders. researchgate.netscispace.com

Table 5: Thermodynamic Parameters Obtainable from ITC for Ligand-Biomolecule Interactions

Thermodynamic ParameterSymbolInformation Provided
Binding AffinityKaStrength of the interaction
StoichiometrynMolar ratio of ligand to biomolecule in the complex
Enthalpy ChangeΔHHeat released or absorbed upon binding
Gibbs Free Energy ChangeΔGSpontaneity of the binding process
Entropy ChangeΔSChange in disorder of the system upon binding

Equilibrium Dialysis and Ultrafiltration for Binding Constant Determination

Equilibrium dialysis and ultrafiltration are established techniques for quantifying the binding affinity between a small molecule and a macromolecule. These methods are particularly useful for determining the equilibrium dissociation constant (Kd) or association constant (Ka) of a ligand-biomolecule complex.

The principle of equilibrium dialysis involves two compartments separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains the larger biomolecule, such as DNA or protein. The system is allowed to reach equilibrium, and the concentration of the compound in both compartments is measured. The difference in concentration is used to calculate the amount of bound and free ligand, from which the binding constant can be derived. While direct studies employing equilibrium dialysis for the interaction of this compound with nucleic acids are not prominently detailed in recent literature, the methodology has been successfully applied to study the plasma protein binding of related diamidine compounds. For instance, the equilibrium dialysis method was used to evaluate the binding of the novel diamidine 28DAP010 to mouse plasma and brain homogenates. asm.org

Ultrafiltration is another separation technique that can be used to determine binding constants. In this method, a solution containing the biomolecule and the ligand is forced through a filter with a specific molecular weight cutoff that retains the biomolecule and any bound ligand, while the free ligand passes through. Analysis of the filtrate concentration allows for the determination of the free ligand concentration and subsequent calculation of the binding parameters.

While these methods are theoretically applicable, spectroscopic techniques have been more commonly reported for determining the binding constant of this compound to DNA. For example, spectroscopic analysis of the complex between furamidine (B1674271) and the DNA dodecamer d(CGCGAATTCGCG)2 revealed a high binding affinity. nih.gov

Table 1: Principles of Binding Constant Determination Techniques

TechniquePrincipleInformation Obtained
Equilibrium Dialysis Separation of free and bound ligand across a semi-permeable membrane until equilibrium is reached.Equilibrium dissociation/association constant (Kd/Ka)
Ultrafiltration Mechanical separation of the macromolecule-ligand complex from the free ligand using a size-exclusion filter.Concentration of free and bound ligand, leading to Kd/Ka.

Electrophoretic Mobility Shift Assays (EMSA) for Nucleic Acid Complex Formation

Electrophoretic mobility shift assay (EMSA), or gel shift assay, is a widely used technique to study the formation of complexes between nucleic acids and other molecules, such as proteins or DNA-binding ligands like this compound. The principle lies in the fact that a nucleic acid-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid, resulting in a "shifted" band.

Studies have utilized gel electrophoresis-based methods to investigate the topological changes induced in DNA by this compound. It was observed that the binding of this compound can alter the mobility of DNA in a sequence-dependent manner. For instance, when interacting with A-tract sequences like AAAAA, the compound causes an increase in electrophoretic mobility, suggesting a straightening of the DNA. Conversely, with alternating AT sequences such as ATATA, a reduction in mobility is observed, indicating that the compound induces a significant bend in the DNA structure. oup.com No detectable topological effect was observed for the TTTAA sequence under the same conditions. oup.com

These observations are critical as they demonstrate that the binding of this compound not only involves the formation of a stable complex but can also induce significant conformational changes in the DNA, which may be crucial for its biological activity.

Table 2: Effect of this compound on the Electrophoretic Mobility of Different DNA Sequences

DNA SequenceObserved Mobility ChangeInferred Topological Effect
AAAAA Increased MobilityStraightening of DNA
AAATT Increased MobilityStraightening of DNA
ATATA Reduced MobilityBending of DNA
TTTAA No Detectable ChangeMinimal topological alteration

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Biomolecule Complexes

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of molecules and their complexes. This method has been instrumental in revealing the precise binding mode of this compound to its DNA target.

The crystal structure of this compound (also referred to as furamidine in the study) complexed with the self-complementary DNA dodecamer d(CGCGAATTCGCG)2 has been solved at a resolution of 2.2 Å (PDB ID: 227D). nih.govrcsb.orgrcsb.org The structure reveals that the compound binds in the minor groove of the DNA, specifically at the AATT core. nih.govrcsb.org A key finding from the crystallographic data is that, unlike its analogue berenil, this compound makes direct hydrogen bond interactions with the DNA through both of its amidinium groups to the O2 atoms of thymine (B56734) bases. nih.gov Furthermore, the molecule exhibits a higher degree of isohelicity, meaning it fits more snugly within the curvature of the minor groove. These structural features are believed to contribute to its enhanced DNA-binding affinity compared to berenil. nih.gov

To date, there are no published studies reporting the use of cryo-electron microscopy (cryo-EM) for the structural determination of this compound in complex with biomolecules.

Table 3: Crystallographic Data for the this compound-DNA Complex (PDB ID: 227D)

ParameterValue
PDB ID 227D rcsb.orgrcsb.orgbmrb.ionakb.org
Method X-ray Diffraction rcsb.org
Resolution 2.20 Å rcsb.org
Space Group P 21 21 21 rcsb.org
Unit Cell Dimensions (a, b, c) 25.28 Å, 40.69 Å, 66.73 Å rcsb.org
Unit Cell Angles (α, β, γ) 90°, 90°, 90° rcsb.org
Biomolecule d(CGCGAATTCGCG)2 nih.gov
Ligand This compound nih.gov
Binding Site Minor groove at AATT sequence nih.gov

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Studies

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free, real-time optical biosensor techniques used to study the kinetics of molecular interactions. These methods provide valuable data on the association rate (ka), dissociation rate (kd), and equilibrium binding affinity (KD) of a ligand binding to an immobilized biomolecule.

SPR has been extensively used to characterize the interaction of this compound and its analogues with various DNA sequences. In a typical SPR experiment, a DNA hairpin containing a specific binding site is immobilized on a sensor chip. The compound is then flowed over the surface at different concentrations, and the change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored in real-time. This allows for the determination of both the on-rate and off-rate of the interaction.

Studies using SPR have confirmed the high affinity of this compound (DB75) for AT-rich DNA sequences. For example, the binding constant (K) for its interaction with a DNA sequence containing an AATT site was determined to be approximately 2 x 10^7 M⁻¹. nih.gov SPR has also been instrumental in comparing the binding affinities and sequence selectivity of a wide range of furan (B31954) diamidine derivatives, providing crucial structure-activity relationship data. nih.govaacrjournals.org For instance, SPR experiments have shown that while this compound binds strongly to AATT sequences, its binding to TTAA sites is significantly weaker. nih.gov

Biolayer interferometry (BLI) operates on a similar principle to SPR but uses a different optical detection method. nih.gov It is also a powerful tool for kinetic analysis of biomolecular interactions. nih.gov While no specific studies utilizing BLI for the analysis of this compound complexes were identified in the search results, it represents a valid and complementary approach to SPR for such investigations.

Table 4: Representative Binding Constants of this compound (DB75) with DNA Determined by SPR

DNA SequenceBinding Constant (K) (M⁻¹)Technique
AATT site ~ 2 x 10⁷SPR nih.gov
A₃T₃ site High Affinity (qualitative)SPR aacrjournals.org
Alternating AT site High Affinity (qualitative)SPR aacrjournals.org
Alternating GC site Low AffinitySPR aacrjournals.org

Computational and Theoretical Investigations of 2,5 Bis 4 Guanylphenyl Furan

Molecular Docking Simulations for Ligand-Target Recognition and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in understanding ligand-target recognition, predicting binding sites, and estimating the strength of the interaction.

For 2,5-Bis(4-Guanylphenyl)furan and its derivatives, molecular docking simulations have been crucial in confirming and detailing its interaction with its primary biological target: the minor groove of DNA. nih.govresearchgate.net Studies have shown that the crescent shape of furamidine (B1674271) allows it to fit snugly within the narrow minor groove of B-DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs, such as the AATT sequence. nih.govresearchgate.net The docking analyses reveal that the stability of the complex is derived from a combination of forces:

Hydrogen Bonding: The guanyl groups at both ends of the molecule form critical hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine bases located at the floor of the groove. researchgate.net

Van der Waals Interactions: The planar furan (B31954) and phenyl rings engage in extensive van der Waals contacts with the walls of the DNA groove, contributing significantly to the binding affinity. researchgate.net

Electrostatic Interactions: The dicationic nature of the molecule promotes favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Docking studies have also been applied to derivatives of 2,5-disubstituted furans to explore interactions with other targets. For instance, simulations have indicated a potent affinity of certain furan derivatives for P-glycoprotein, a key protein in multidrug resistance, by forming hydrogen bonds with specific amino acid residues like Asn721 and Met986. nih.gov These computational predictions are vital for understanding structure-activity relationships and for the rational design of new compounds targeting specific biomolecules. researchgate.net

Table 1: Summary of Molecular Docking Findings for this compound and Analogs

Target Predicted Binding Site Key Interactions Reference
DNA Minor groove (AT-rich regions, e.g., AATT) Hydrogen bonds, Van der Waals forces, Electrostatic interactions nih.govresearchgate.net
P-glycoprotein Transmembrane domain Hydrogen bonds with Asn721, Met986 nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing the conformational changes and stability of the ligand-target interaction over time. acs.org MD simulations have been employed to study this compound and its analogs in complex with DNA, providing detailed atomistic insights into the system's behavior. researchgate.netmdpi.com

Simulations performed on models of the compound bound to DNA hairpins have shown that the ligand remains stably coupled within the minor groove. researchgate.netacs.org These studies analyze the trajectory of atoms over time, allowing researchers to observe:

Conformational Stability: The simulations confirm that the arc-shaped conformation of furamidine is maintained within the groove, validating the "induced fit" model where the molecule adapts its shape to match the topology of the binding site. researchgate.net

Water-Mediated Interactions: MD simulations in explicit solvent highlight the crucial role of water molecules in mediating the interaction. Water molecules form a "spine of hydration" in the minor groove, and the binding of furamidine displaces these high-entropy water molecules, which is a major thermodynamic driving force for the binding. nih.govmdpi.com The simulations can also identify specific water-mediated hydrogen bonds that further stabilize the complex. mdpi.com

Dynamic Behavior: By tracking the movement of the ligand within the binding site, MD can reveal shifts in position and subtle changes in conformation, providing a more complete picture of the binding landscape. For example, a derivative of furamidine was observed to shift from an initial docking position to a more canonical AATT binding region during a simulation. acs.org

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.netmdpi.com These methods provide valuable data on molecular structure, reactivity, and spectroscopic profiles. For derivatives of this compound, DFT calculations have been performed to compute optimized geometries, thermodynamic parameters, and vibrational frequencies. researchgate.netresearchgate.net

The optimized molecular structure obtained from these calculations can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net Such studies have confirmed the planar nature of the central furan-diphenyl core and the relative orientations of the terminal guanyl groups. researchgate.net Furthermore, these calculations can predict spectroscopic data, such as infrared (IR) assignments, which aids in the experimental characterization of the compound. researchgate.netresearchgate.net

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

Two key outputs of quantum chemical calculations are the HOMO-LUMO analysis and the Molecular Electrostatic Potential (MEP) map, which are essential for understanding chemical reactivity. uni-muenchen.denih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net For a derivative of this compound, a small HOMO-LUMO gap was calculated, indicating high chemical reactivity and a facility for intermolecular charge transfer, which is consistent with its bioactivity. researchgate.netresearchgate.net The analysis also shows the distribution of these orbitals; HOMO lobes are often concentrated on the phenyl rings, while LUMO lobes are delocalized in the central region, suggesting specific sites for charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In MEP maps, regions of negative potential (typically colored red) are attractive to positive charges and indicate sites for electrophilic attack, while regions of positive potential (blue) are repulsive to positive charges and indicate sites for nucleophilic attack. researchgate.net For this compound derivatives, MEP maps clearly show the negative potential concentrated around the nitrogen atoms of the guanyl groups, confirming these as the primary sites for hydrogen bonding and interaction with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Binding Affinities and Specificity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their properties, such as binding affinity. researchgate.net For this compound and its analogs, QSAR models have been developed to predict their DNA binding strength.

In these models, the "activity" is often a measurable parameter that reflects binding affinity, such as the change in the melting temperature (ΔTm) of DNA upon ligand binding. researchgate.netresearchgate.net The "structure" is represented by a set of numerical values called molecular descriptors, which quantify various topological, geometrical, electronic, and thermodynamic properties of the molecules. researchgate.net

A QSAR model is built by creating a mathematical equation that correlates the descriptors of a "training set" of compounds with their known ΔTm values. The resulting model can then be used to predict the ΔTm for new, untested compounds. This approach is invaluable for prioritizing the synthesis of novel analogs with potentially enhanced DNA binding affinity. researchgate.net

Table 2: Components of a QSAR Model for Bis-amidine Compounds

Component Description Example for Furamidine Analogs Reference
Activity Data Experimental measure of binding affinity. Change in DNA melting temperature (ΔTm). researchgate.netresearchgate.net
Molecular Descriptors Numerical representations of molecular properties. Topological, constitutional, geometrical, electrostatic, quantum chemical, thermodynamic descriptors. researchgate.net
Statistical Method Algorithm to correlate descriptors with activity. Multiple Linear Regression, Partial Least Squares. researchgate.net
Model Validation Testing the predictive power of the model. Using an external "test set" of compounds not included in model generation. mdpi.com

Virtual Screening Approaches for Identification of Novel Interaction Partners

Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govsourceforge.io While no specific VS campaigns to identify novel partners for this compound are prominently reported, the methodology can be applied in two primary ways.

Ligand-Based Virtual Screening: If the goal is to find other molecules that might act similarly to furamidine, its known 3D structure and chemical features can be used as a template to search databases for compounds with similar shapes and pharmacophores.

Receptor-Based Virtual Screening (Docking): To identify entirely new biological targets for furamidine, the molecule can be docked against a large library of known protein and nucleic acid structures. This could uncover previously unknown off-target effects or new therapeutic applications. Conversely, the known target of furamidine (the DNA minor groove) can be used as a receptor to screen libraries of compounds to find novel scaffolds that also bind to this site. nih.gov The accidental "rediscovery" of a 2-phenylfuran (B99556) scaffold as a potential inhibitor for the SARS-CoV-2 main protease through a virtual screening campaign highlights the power of this approach to identify relevant chemical motifs. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Energy Calculations

Calculating the binding free energy (ΔG) is the ultimate goal for assessing the affinity of a ligand for its target. While experimental techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) measure these values, computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can predict them. nih.govnih.govnih.gov These are rigorous, physics-based methods that calculate the free energy difference between two states (e.g., bound vs. unbound) by simulating a non-physical, reversible pathway that connects them.

These calculations are computationally intensive but provide a detailed understanding of the thermodynamic forces driving the binding event. researchgate.net For analogs of this compound, free energy calculations have been used to compute the relative binding strengths and stability of their complexes with DNA. researchgate.net For instance, FEP has been used to derive ion-water interaction potentials, which are critical for accurately modeling the solvation effects that play a major role in the binding thermodynamics of dicationic molecules like furamidine. kisti.re.kr These calculations complement experimental results and provide a powerful tool for understanding structure-activity relationships at a fundamental thermodynamic level. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2,5 Bis 4 Guanylphenyl Furan Derivatives

Impact of Substitutions on the Phenyl Rings on Molecular Recognition

Substitutions on the phenyl rings of 2,5-Bis(4-guanylphenyl)furan derivatives can significantly alter their biological activity and molecular recognition properties. Research has shown that the introduction of various substituents can modulate the compounds' interactions with DNA and their antiparasitic or antimicrobial efficacy.

For instance, the addition of electron-withdrawing or electron-donating groups to the phenyl rings can influence the electronic properties of the molecule, which in turn affects its binding affinity for the DNA minor groove. Studies on a series of substituted 2,5-bis(4-guanylphenyl)furans revealed that certain substitutions led to potent activity against Trypanosoma rhodesiense. nih.gov Specifically, derivatives with 3-chloro, 3,4-dichloro, 3-methyl, 3,4-dimethyl, and 3-chloro-4-methyl substitutions on the phenyl rings were found to be highly active. nih.govscispace.com The 3,4-dimethyl analog, in particular, demonstrated a prolonged curative effect in mice. nih.govscispace.com

The position of the substituents is also critical. For example, moving the cationic amidine groups on the phenyl rings can modulate the selectivity of the compounds for different nucleic acid structures, such as triplex DNA. capes.gov.br Furthermore, the introduction of bulky substituents on the phenyl rings can influence the intracellular distribution of the compounds without necessarily affecting their DNA binding affinity or sequence selectivity. aacrjournals.org A phenyl-substituted analog of furamidine (B1674271) was observed to localize in cytoplasmic granules rather than the cell nuclei, where the parent compound and its N-alkyl derivatives accumulate. aacrjournals.org

The following table summarizes the effects of some phenyl ring substitutions on the activity of this compound derivatives against T. rhodesiense.

Compound Substituent(s) on Phenyl Rings Activity against T. rhodesiense in mice
This compoundNoneVery Active
Derivative 13-chloroVery Active
Derivative 23,4-dichloroVery Active
Derivative 33-methylVery Active
Derivative 43,4-dimethylVery Active, prolonged curative effect
Derivative 53-chloro-4-methylVery Active

This table is based on findings from a study evaluating the antiprotozoal activity of substituted 2,5-bis(4-guanylphenyl)furans. nih.govscispace.com

Influence of Modifications to the Furan (B31954) Core on Binding Properties

The central furan ring plays a crucial role in the DNA binding of this compound and its analogs. Its structure provides the appropriate curvature for the molecule to fit snugly within the minor groove of A-T rich DNA sequences. acs.orgacs.org Modifications to this core have been a key strategy in SAR studies to enhance binding affinity and selectivity.

Replacing the furan's oxygen atom with other heteroatoms, such as sulfur (to form a thiophene (B33073) ring) or selenium (to form a selenophene (B38918) ring), can lead to compounds with increased affinity and sequence selectivity for the DNA minor groove. researchgate.net For example, a comparison between furamidine and its thiophene-containing analog, DB818, revealed that the latter binds to AATT sequences over 25 times more strongly. nih.gov This enhanced binding is attributed to the better fit of the thiophene-containing compound within the minor groove. acs.org

Furthermore, the replacement of the furan ring with other heterocyclic systems can lead to novel binding modes. An unsymmetrical derivative where one of the phenyl rings of furamidine was replaced with a benzimidazole (B57391) was found to bind to GC-containing DNA sequences as a stacked dimer, a departure from the typical monomeric binding to AT-rich regions. researchgate.net This highlights the profound impact of the central heterocyclic system on both binding affinity and sequence recognition.

Studies have also explored the replacement of the furan with aza-analogs, where a nitrogen atom is incorporated into the five-membered ring. asm.org These modifications can influence the compound's biological activity and distribution within target organisms. asm.orgresearchgate.net

The table below illustrates the effect of replacing the furan core with a thiophene ring on DNA binding affinity.

Compound Central Heterocycle Relative Binding Affinity for AATT sequence
Furamidine (DB75)Furan1x
DB818Thiophene>25x

This table compares the DNA binding affinity of furamidine with its thiophene analog, DB818. nih.gov

Role of Guanidine (B92328) Moiety Number, Position, and Substitution in Binding Affinity and Specificity

The two terminal guanidine groups are fundamental to the biological activity of this compound. These cationic moieties are crucial for the initial electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, guiding the molecule into the minor groove. esr.ie

The number and position of these guanidinium (B1211019) groups are critical. The dicationic nature of these compounds is a key feature for their strong interaction with DNA. nih.gov Altering the location of the amidine substituents on the phenyl-furan-phenyl scaffold has been shown to modulate the selectivity of these compounds for different nucleic acid structures, including triplex DNA. capes.gov.br

Furthermore, substitutions on the guanidine nitrogen atoms can significantly impact binding affinity and biological activity. N-alkylation of the amidine groups has been explored to modulate the compounds' properties. For example, 2,5-bis-[4-(N-alkylamidino)phenyl]furans have been synthesized and evaluated as anti-Pneumocystis carinii agents. capes.gov.br The size of the alkyl substituent can influence the fit of the molecule within the minor groove. Crystal structures of complexes between DNA and N-cyclobutyl and N-cyclohexyl derivatives have shown that these alkyl groups can be accommodated within the minor groove. researchgate.netresearchgate.net

"Masked" amidines, where the guanyl function is incorporated into a heterocyclic ring, have also been synthesized. nih.govscispace.com However, these analogs generally exhibit lower antitrypanosomal activity compared to their true guanyl counterparts. nih.govscispace.com This suggests that the specific geometry and charge distribution of the guanidinium group are optimized for target interaction.

Computational and biophysical studies on various guanidine-like dicationic systems have aimed to identify the optimal cationic moiety for DNA minor groove binding. nih.govresearchgate.net These studies have compared bis-guanidiniums with other groups like bis-2-aminoimidazoliniums and bis-2-amino-1,4,5,6-tetrahydropyrimidines, revealing that bis-2-aminoimidazolinium systems often result in stronger DNA binders. nih.govresearchgate.net

Compound Type Cationic Moiety General DNA Binding Strength
Bis-guanidiniumsGuanidiniumGood
Bis-2-aminoimidazoliniums2-aminoimidazoliniumStronger than bis-guanidiniums
Bis-2-amino-1,4,5,6-tetrahydropyrimidines2-amino-1,4,5,6-tetrahydropyrimidineBetter than bis-guanidiniums, weaker than bis-2-aminoimidazoliniums
"Masked" amidinesGuanyl group in a heterocycleGenerally lower than true guanyl counterparts

This table summarizes the relative DNA binding strengths of different dicationic systems based on comparative studies. nih.govresearchgate.net

Stereochemical Implications of Asymmetric Centers on Ligand-Target Interactions

While the parent compound, this compound, is achiral, the introduction of asymmetric centers in its derivatives can have significant stereochemical implications for their interactions with biological targets. Chirality can influence how a ligand fits into the three-dimensional space of a binding site, such as the DNA minor groove or an enzyme's active site.

Although specific studies focusing solely on the stereochemistry of asymmetric this compound derivatives are not extensively detailed in the provided search results, general principles of stereochemistry in drug design are applicable. The introduction of a chiral center would result in a pair of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different biological activities. One enantiomer may bind more favorably to a chiral target like DNA or a protein than the other, leading to differences in efficacy and potency.

For example, if a substituent introduced on the furan or phenyl rings creates a chiral center, the (R) and (S) enantiomers could have distinct orientations within the DNA minor groove. This could affect the hydrogen bonding patterns and van der Waals contacts, ultimately influencing the binding affinity and specificity. While direct experimental data on this aspect for this compound derivatives is limited in the search results, it remains a critical consideration in the design of new, more effective analogs.

Design Principles for Enhancing Selectivity towards Specific Nucleic Acid Sequences or Protein Targets

A primary goal in the design of this compound derivatives is to enhance their selectivity for specific biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects. The main target for this class of compounds is the minor groove of DNA, particularly AT-rich sequences. aacrjournals.org

Several design principles have emerged from SAR studies to improve selectivity:

Modulating Molecular Shape: The curvature of the molecule is a key determinant of its fit within the DNA minor groove. Replacing the central furan ring with other five-membered heterocycles like thiophene or selenophene can "tune" the molecular shape for a better match with specific DNA sequences, leading to enhanced affinity and selectivity. researchgate.net

Introducing Asymmetry: Creating unsymmetrical molecules, for instance by replacing one of the phenyl-amidine moieties with a different heterocyclic system like benzimidazole, can lead to novel binding modes and altered sequence specificity. This approach has successfully generated a derivative that binds to GC-containing sequences as a dimer, a significant shift from the parent compound's preference for AT-rich sites. researchgate.net

Varying Cationic Groups: The nature of the terminal cationic groups influences binding. While guanidinium is effective, other groups like 2-aminoimidazolinium have been shown to be stronger DNA binders. nih.govresearchgate.net The choice of the cationic moiety can thus be used to modulate binding strength.

Targeting Different Nucleic Acid Structures: By altering the substitution pattern, particularly the location of the amidine groups, it is possible to shift the selectivity towards other nucleic acid structures, such as triplex DNA. capes.gov.br

Exploiting Hydrophobic Interactions: The introduction of aliphatic chains on the aromatic rings can enhance binding by displacing water molecules from the minor groove, leading to favorable hydrophobic interactions. esr.ie

These principles provide a rational basis for the design of new this compound analogs with tailored selectivity for desired DNA sequences or even protein targets, although the latter is less explored for this class of compounds.

Correlation between Structural Features and Molecular Interaction Profiles

A strong correlation exists between the structural features of this compound derivatives and their molecular interaction profiles, particularly with DNA. This relationship has been elucidated through a combination of experimental techniques like X-ray crystallography, NMR spectroscopy, and various biophysical assays, as well as computational modeling. acs.orgnih.gov

The key structural features that dictate the molecular interaction profile include:

Molecular Curvature: The inherent crescent shape of the molecule, dictated by the central furan ring, allows for an isohelical fit within the DNA minor groove. acs.org Modifications to the central ring that alter this curvature directly impact the binding affinity and sequence preference. acs.org

Cationic End Groups: The positively charged guanidinium moieties at both ends of the molecule are essential for the initial electrostatic attraction to the negatively charged DNA backbone and for forming specific hydrogen bonds with the bases at the floor of the minor groove. acs.orgnih.gov

Substituents: As discussed previously, substituents on the phenyl rings or the guanidine groups can fine-tune the electronic properties, steric fit, and solvation of the molecule, thereby modulating its interaction profile. For example, some substitutions can lead to a switch in binding mode from minor groove binding to intercalation in GC-rich sequences. nih.gov

The table below summarizes the correlation between key structural features and their role in DNA interaction.

Structural Feature Role in Molecular Interaction with DNA
Central Furan RingProvides the necessary curvature for a snug fit in the minor groove.
Terminal Guanidinium GroupsMediate electrostatic interactions with the DNA backbone and form specific hydrogen bonds with base pairs.
Phenyl RingsContribute to van der Waals interactions with the minor groove walls.
Substituents on Phenyl RingsModulate electronic properties, steric fit, and can influence binding selectivity and intracellular localization.
N-alkylation of GuanidineCan enhance binding affinity and provides a way to probe the steric limits of the minor groove.

These correlations form the foundation of our understanding of how this compound and its derivatives function at a molecular level and guide the rational design of new compounds with improved therapeutic potential.

Emerging Research Avenues and Future Directions for 2,5 Bis 4 Guanylphenyl Furan in Chemical Biology

Development as Fluorescent Probes for Intracellular Tracking and Imaging

2,5-Bis(4-Guanylphenyl)furan and its derivatives possess intrinsic blue-emitting fluorescence, a property that can be exploited for developing fluorescent probes for intracellular tracking and imaging. aacrjournals.org The compound's fluorescence allows for the visualization of its uptake and distribution within cells using techniques like epifluorescence and confocal microscopy. aacrjournals.org

Research has shown that the distribution of these compounds within malignant cells can be evaluated by taking advantage of their inherent fluorescence. aacrjournals.org Studies have observed that dicationic structures, such as this compound, tend to accumulate in the cell nucleus, a phenomenon attributed to their high affinity for DNA. aacrjournals.org This nuclear uptake is a key characteristic that can be tracked. The intensity and localization of the fluorescence can provide insights into cellular structures and the compound's transport and binding dynamics at a subcellular level.

The development of these molecules as probes is an active area of research, distinct from their use in diagnostics or therapy. The focus is on understanding fundamental biological processes through imaging. For instance, by tracking the movement and accumulation of these fluorescent molecules, researchers can study mechanisms of cellular uptake and nuclear transport.

PropertyDescriptionReference
Fluorescence Intrinsic blue-emitting fluorescence. aacrjournals.org
Cellular Uptake Readily enters cells and can be visualized. aacrjournals.org
Subcellular Localization Primarily accumulates in the nucleus due to DNA binding. aacrjournals.org
Imaging Technique Suitable for epifluorescence and confocal microscopy. aacrjournals.org

Integration into Supramolecular Chemistry and Nanomaterials for Targeted Delivery

The principles of supramolecular chemistry, which involve non-covalent interactions to form complex, functional assemblies, are highly relevant to this compound. The compound's ability to self-assemble into dimers upon binding to specific DNA sequences is a prime example of cooperative, supramolecular behavior. nih.govucl.ac.ukacs.org

This dimerization is not a simple one-to-one interaction but a synergistic process where the binding of one molecule enhances the binding of the second, leading to a highly stable, stacked dimer complex within the DNA minor groove. nih.govacs.org This cooperative stacking is highly sensitive to the structure of the compound and the DNA sequence. ucl.ac.ukacs.org For example, derivatives containing benzimidazole (B57391) or indole (B1671886) linked with furan (B31954) units have been shown to form stacked dimers that selectively recognize -TTAA- sequences over -AATT- sequences. ucl.ac.ukacs.org

This predictable self-assembly on a DNA scaffold opens avenues for its use in nanomaterials construction. DNA can be used as a programmable template, and molecules like this compound and its analogues could act as "smart" building blocks that assemble in specific locations. This could be used to create ordered, nanoscale structures for applications in molecular electronics or as platforms for studying multi-component molecular interactions, excluding any therapeutic delivery. The formation of anion-mediated supramolecular entities, while demonstrated with other related compounds, suggests that the guanylphenyl moieties can participate in complex hydrogen-bonding networks, further expanding their potential in supramolecular design. jyu.fi

Exploration of Novel Molecular Targets Beyond DNA/RNA and Enzymes

While the primary and most studied molecular target for this compound is the minor groove of DNA, and it has been shown to inhibit enzymes like tyrosyl-DNA phosphodiesterase (Tdp1), the exploration of other molecular targets is a compelling future direction. nih.govnih.govresearchgate.net The compound's rigid, curved shape and the specific arrangement of its hydrogen bond donors are key to its DNA recognition, but these features could also facilitate binding to other macromolecules.

Potential novel targets could include proteins with unique surface topographies or pockets that can accommodate the dicationic, crescent-shaped structure of the furan derivative. This could involve protein-protein interaction domains or allosteric binding sites that are not the primary active site of an enzyme. Given its affinity for AT-rich DNA, one could hypothesize that it might interact with proteins that also recognize such sequences, potentially modulating their function through competitive binding.

Currently, research into non-DNA, non-RNA, and non-enzyme targets for this compound is limited. However, screening this compound and its extensive libraries of analogues against diverse classes of proteins and other biological macromolecules could reveal unexpected interactions. Such discoveries would broaden the utility of the this compound scaffold as a versatile tool for probing biological systems.

Advanced Synthetic Strategies for Complex this compound Analogues

The biological and chemical-biological applications of this compound have spurred the development of various synthetic strategies to create a wide range of analogues. The classical synthesis involves a multi-step process. nih.govresearchgate.net A common route starts with the cyclodehydrative furanization of a 1,4-diaryl-1,4-butanedione to form the central 2,5-diaryl furan core. nih.govresearchgate.net This is followed by converting terminal groups, such as bromo groups, into nitriles, which are then transformed into the final guanyl functions via an imidate ester. nih.govresearchgate.net

More recent advancements focus on improving the efficiency and versatility of synthesizing the 2,5-diaryl furan core, which is a crucial building block. acs.org Transition-metal-free approaches, such as the oxidation of a 1,3-diene precursor followed by dehydration, offer a safer and more environmentally friendly alternative to classical methods like the Paal-Knorr synthesis. acs.org Continuous-flow synthesis has also been applied, leading to significantly higher yields and better safety profiles for producing these furan building blocks. acs.org

These advanced strategies facilitate the creation of complex analogues designed to probe specific molecular interactions. Modifications have been extensive, including:

Heterocyclic Core Variation: Replacing the central furan ring with other five- or six-membered heterocycles like thiophene (B33073), oxazole, or pyridazine (B1198779) to alter the compound's curvature and electronics. nih.govnih.gov

Aromatic Ring Substitution: Introducing substituents on the phenyl rings or replacing a phenyl ring with another aromatic system like a benzimidazole to fine-tune stacking interactions and binding specificity. ucl.ac.uknih.govnih.gov

Amidine Group Modification: Synthesizing "masked" amidines where the guanyl group is part of another heterocyclic ring or creating N-substituted analogues to modulate binding affinity and cellular uptake. researchgate.netnih.gov

Synthetic ApproachDescriptionKey FeaturesReference
Classical Synthesis Multi-step process involving furanization, cyanation, and conversion to guanyl groups.Well-established but can be lengthy. nih.govresearchgate.net
Transition-Metal-Free Synthesis Oxidation of a 1,3-diene followed by dehydration to form the 2,5-diaryl furan core.Avoids transition metal catalysts, potentially greener. acs.org
Continuous-Flow Chemistry Performing the synthesis in a continuous-flow reactor.Improved yields, safety, and scalability for furan precursors. acs.org
Analogue Synthesis Systematic replacement of the furan, phenyl, or amidine moieties.Allows for the creation of diverse libraries for structure-activity relationship studies. nih.govnih.gov

Synergistic Interactions with Other Small Molecules or Macromolecules at the Molecular Level

A fascinating aspect of this compound and its analogues is their participation in synergistic interactions at the molecular level. This is most evident in its binding to its primary target, DNA, where it can form cooperative dimers. nih.govucl.ac.uk This self-synergy, where two molecules of the same compound interact to create a more potent or specific binding event, is a sophisticated recognition mechanism. For example, the phenyl-furan-benzimidazole diamidine DB293 binds to the TTAA DNA sequence as a cooperative dimer. nih.gov This cooperative binding can be quantified and is highly dependent on the compound's structure. nih.gov

Beyond self-dimerization, there is evidence of synergistic interactions with other small molecules. In a model for myotonic dystrophy type 1, the combination of furamidine (B1674271) (the non-proprietary name for this compound) and the macrolide antibiotic erythromycin (B1671065) resulted in an additive and synergistic rescue of a specific RNA mis-splicing event. acs.org This suggests a complex interplay at the molecular level, where the two molecules may co-bind to the target RNA or where one molecule allosterically modulates the binding site of the other, leading to an enhanced effect.

These findings highlight that the utility of the this compound scaffold is not limited to its individual action. Exploring its synergistic potential in combination with other small molecules or macromolecules could uncover novel ways to modulate complex biological systems and create highly specific molecular probes or regulatory systems.

Interacting PartnersType of SynergyMolecular BasisReference
Self-Dimerization with DNA Cooperative BindingStacking of two ligand molecules in the DNA minor groove, enhancing binding affinity and specificity. nih.govucl.ac.ukacs.org
Erythromycin with RNA Additive and Synergistic EffectCo-treatment leads to enhanced correction of RNA mis-splicing in a disease model. acs.org

Q & A

Q. What synthetic routes are available for 2,5-Bis(4-Guanylphenyl)furan, and how can experimental conditions be optimized for yield and purity?

The compound is typically synthesized via multi-step routes involving condensation and cyclization reactions. A key intermediate, 2,5-bis(4-cyanophenyl)furan, can be prepared using a modified Stetter reaction with 4-cyanobenzaldehyde and a Mannich base, followed by guanylation . Optimization strategies include:

  • Catalyst selection : Transition metals (Ru, Rh, Pd) enhance reaction selectivity and reduce side reactions like furan ring hydrogenation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
  • Temperature control : Maintaining ≤80°C minimizes decomposition of thermally sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Advanced spectroscopic and chromatographic methods are essential:

  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for protonated ions) and fragmentation patterns .
  • NMR spectroscopy : 1^1H/13^{13}C NMR identifies substituent positioning on the furan ring .
  • Chromatography : HPLC with UV detection (λ ~254 nm) monitors purity, while GC-MS tracks volatile intermediates .

Q. What is the proposed mechanism of antiprotozoal activity for this compound?

The compound binds to DNA minor grooves via its dicationic structure, inhibiting replication in protozoa like Trypanosoma and Pneumocystis. Structural studies show planar aromatic systems and amidine groups are critical for electrostatic interactions with DNA phosphate backbones .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the pharmacokinetics and DNA-binding affinity of this compound derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance DNA affinity but reduce solubility. Methyl or methoxy groups improve bioavailability by increasing lipophilicity .
  • Prodrug strategies : N-methoxyamidine prodrugs (e.g., DB289) enhance blood-brain barrier permeability via passive diffusion, which is converted to the active form (DB75) in vivo .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Metabolic profiling : LC-MS/MS identifies active metabolites and degradation products in plasma/tissues .
  • Pharmacokinetic modeling : Compartmental models correlate in vitro IC50_{50} values with in vivo dosing, accounting for protein binding and clearance rates .

Q. How can chemobiocatalytic approaches improve the sustainability of synthesizing furan-based intermediates?

One-pot systems combining chemical and enzymatic catalysis enable direct conversion of glucose to 2,5-bis(hydroxymethyl)furan (BHMF), a precursor. Key steps include:

  • Enzymatic dehydration : Glucose isomerase converts glucose to fructose, which is dehydrated to HMF.
  • Catalytic hydrogenation : Ru/C catalysts reduce HMF to BHMF with >90% yield under mild conditions (50°C, 2 bar H2_2) .

Q. What experimental designs mitigate toxicity risks during preclinical development?

  • In vitro assays : Ames tests (for mutagenicity) and cytotoxicity screens (e.g., HepG2 cells) identify acute toxicity thresholds .
  • In vivo models : Rodent studies track organ-specific toxicity (e.g., liver/kidney histopathology) and maximum tolerated doses (MTD) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on catalytic efficiency in furan hydrogenation?

Discrepancies arise from variations in:

  • Catalyst pretreatment : Reduction temperature (e.g., 300°C vs. 500°C) alters metal dispersion and active sites .
  • Substrate purity : Residual solvents (e.g., DMSO) poison catalysts, requiring rigorous purification via column chromatography .

Q. Why do thermodynamic properties (e.g., boiling points) of furan derivatives vary across studies?

  • Measurement techniques : Static vs. dynamic methods yield differing values for vapor pressure and enthalpy .
  • Isomeric impurities : Unreported regioisomers (e.g., 2,4-substituted vs. 2,5-substituted furans) skew data .

Methodological Recommendations

Q. What strategies enhance reproducibility in crystallographic studies of this compound analogs?

  • Crystal growth : Slow evaporation from DMSO/water mixtures (7:3 v/v) yields diffraction-quality crystals .
  • Data validation : Cross-check unit cell parameters (e.g., monoclinic P21 symmetry, a=10.7673 Å, β=116.124°) against CIF databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.